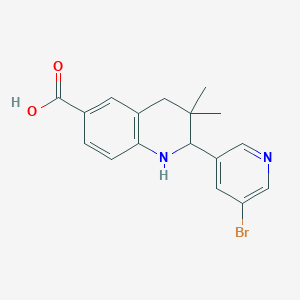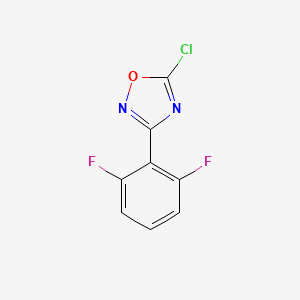
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions. The incorporation of chloro and difluorophenyl groups enhances its chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives, while oxidation can yield oxadiazole N-oxides.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and unique electronic properties.
Biology
Antimicrobial Agents: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can inhibit specific enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry
Agriculture: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt specific biological pathways in pests.
Electronics: The compound’s electronic properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can disrupt the cell membrane integrity of bacteria, leading to cell death. In enzyme inhibition, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring, which imparts different chemical properties.
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-pyrazole: Contains a pyrazole ring, leading to different biological activities.
Uniqueness
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is unique due to its combination of chloro and difluorophenyl groups with the oxadiazole ring. This combination imparts specific electronic and steric properties, making it versatile in various applications. Its stability and ability to undergo diverse chemical reactions further enhance its utility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C8H3ClF2N2O |
|---|---|
Molekulargewicht |
216.57 g/mol |
IUPAC-Name |
5-chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H3ClF2N2O/c9-8-12-7(13-14-8)6-4(10)2-1-3-5(6)11/h1-3H |
InChI-Schlüssel |
SMVODWZJNONGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=NOC(=N2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


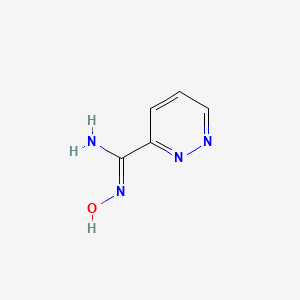
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
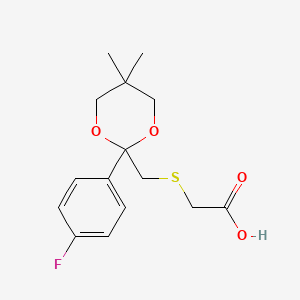

![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)

![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
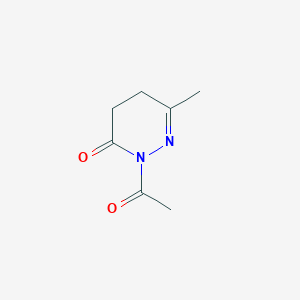
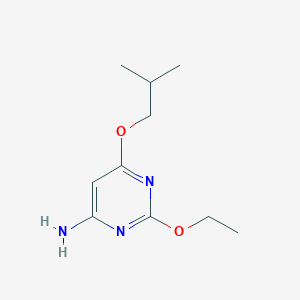

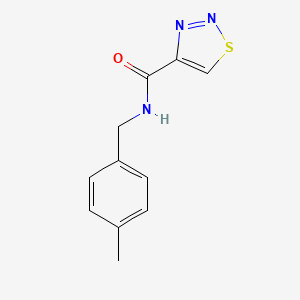
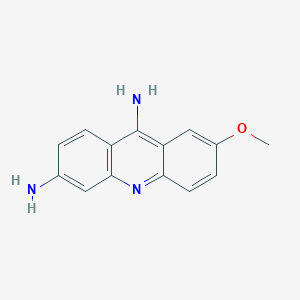
![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)
